溴酚红钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

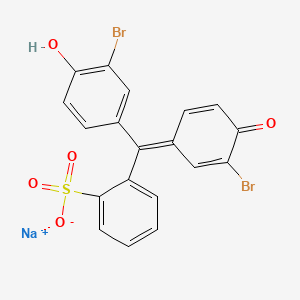

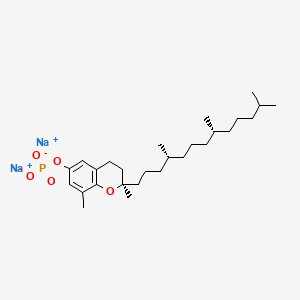

Bromophenol red sodium salt is an organic compound with the empirical formula C19H11Br2O5SNa and a molar mass of 534.15 g/mol . It appears as a brownish-red powder .

Molecular Structure Analysis

The linear formula of Bromophenol red sodium salt is C19H11Br2O5SNa . The molecular weight is 534.15 g/mol . The structure includes hydroxyl groups and bromine atoms bonded to a benzene ring .Physical and Chemical Properties Analysis

Bromophenol red sodium salt is a brownish-red powder . It has a molar mass of 534.15 g/mol . The compound is soluble in water .科学研究应用

光电池

- 应用:溴酚红在光电池中作为光敏剂用于太阳能转换,展示了其在可再生能源研究中的潜力(Ameta, Punjabi, Vardia, Madhwani, & Chaudhary, 2006)。

化学发光检测

- 应用:在特定序列DNA的化学发光检测中作为信号增强剂,表明其在生物分析方法中的作用(Yu, Sheng, Zhao, & Fan, 2016)。

抗氧化性质

- 应用:溴酚红钠盐等溴酚类化合物被发现具有抗氧化性质,在食品科学和药理学研究中有用(Choi, Park, Jung, Chung, Jung, & Choi, 2000); (Li, Li, Gloer, & Wang, 2011); (Javan, Jebeli Javan, & Tehrani, 2013)。

α-葡萄糖苷酶抑制

- 应用:显示出α-葡萄糖苷酶抑制活性,表明在管理2型糖尿病方面具有潜力(Kim, Nguyen, Kurihara, & Kim, 2010)。

牙科应用

- 应用:在牙科科学中,被探索作为牙科粘合剂光聚合的光敏剂(Abedin, Ye, & Spencer, 2020)。

作用机制

Target of Action

Bromophenol Red Sodium Salt is a derivative of bromophenol . Bromophenols are organic compounds consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol . .

Mode of Action

Bromophenols, in general, are produced by electrophilic halogenation of phenol with bromine . This suggests that Bromophenol Red Sodium Salt may interact with its targets through similar electrophilic mechanisms, leading to changes in the target molecules.

Pharmacokinetics

The presence of bromophenols in human blood and breast milk suggests that these compounds can be absorbed and distributed within the body

Result of Action

Studies have shown that bromophenols derived from brominated flame retardants (bfrs) are present in human blood and breast milk

Action Environment

The action of Bromophenol Red Sodium Salt can be influenced by various environmental factors. For example, dust formation should be avoided, and the compound should be kept away from incompatible materials . Additionally, the compound should be stored at 0-8°C . These factors can influence the compound’s action, efficacy, and stability.

安全和危害

生化分析

Biochemical Properties

Bromophenol Red Sodium Salt plays a crucial role in biochemical reactions, particularly as a pH indicator. It does not directly interact with enzymes, proteins, or other biomolecules in a biochemical context. Instead, its primary function is to provide visual cues about the pH of a solution, which can indirectly inform about the activities of pH-dependent biochemical processes .

Cellular Effects

The effects of Bromophenol Red Sodium Salt on cells are primarily related to its pH-indicating properties. It does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. By providing information about the pH of a solution, it can indirectly contribute to our understanding of these processes, as many cellular functions are pH-dependent .

Molecular Mechanism

Bromophenol Red Sodium Salt exerts its effects at the molecular level through its color-changing properties. It absorbs light at different wavelengths depending on the pH of the solution, resulting in a visible color change. This does not involve binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Bromophenol Red Sodium Salt remain consistent as long as the pH of the solution does not change

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Bromophenol Red Sodium Salt is typically dissolved in water and added to a solution where it evenly distributes. It does not interact with transporters or binding proteins, and its localization or accumulation is not influenced by these factors .

Subcellular Localization

Bromophenol Red Sodium Salt does not have a specific subcellular localization. It is not directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Bromophenol red sodium salt involves the conversion of Bromophenol red to its sodium salt form. This can be achieved by reacting Bromophenol red with sodium hydroxide.", "Starting Materials": [ "Bromophenol red", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Bromophenol red in water to form a solution", "Slowly add sodium hydroxide to the solution while stirring", "Continue stirring until the pH of the solution reaches around 7", "Filter the solution to remove any impurities", "Add a small amount of sodium chloride to the solution to precipitate the Bromophenol red sodium salt", "Collect the precipitate by filtration", "Wash the precipitate with water to remove any remaining impurities", "Dry the Bromophenol red sodium salt under vacuum" ] } | |

CAS 编号 |

102185-50-2 |

分子式 |

C19H12Br2NaO5S |

分子量 |

535.2 g/mol |

IUPAC 名称 |

sodium;2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

InChI |

InChI=1S/C19H12Br2O5S.Na/c20-14-9-11(5-7-16(14)22)19(12-6-8-17(23)15(21)10-12)13-3-1-2-4-18(13)27(24,25)26-19;/h1-10,22-23H; |

InChI 键 |

HLUGVBWTXWYHQJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Br)C3=CC(=C(C=C3)O)Br)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Br)C4=CC(=C(C=C4)O)Br.[Na] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)